1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is notable for its unique structural features, which include a methyl group and an imidazole ring that contribute to its chemical behavior and biological activity. Pyrazoles, including 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole, are widely studied for their applications in medicinal chemistry, agriculture, and material science due to their diverse biological activities and potential therapeutic effects.
The synthesis of 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole can be derived from various starting materials through multiple synthetic routes. A significant amount of research has focused on the development of efficient synthetic methods for pyrazoles, often involving the use of hydrazines and carbonyl compounds as key intermediates. The compound's structure allows for modifications that enhance its biological properties, making it a subject of interest in pharmaceutical research.
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole is classified as a pyrazole derivative and can be categorized under heterocyclic compounds. Its classification is essential for understanding its reactivity and potential interactions in biological systems.
The synthesis of 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole can be achieved through several methods:
The technical details of these methods often involve controlling reaction conditions such as temperature, pressure, and solvent choice to optimize yield and selectivity. For instance, using visible light photoredox catalysis has shown promise in enhancing reaction rates while maintaining selectivity .
The molecular structure of 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole includes:
This unique arrangement contributes to its chemical properties and interactions with biological targets.
Crystallographic studies provide detailed information about bond lengths and angles within the structure, confirming the planarity of the pyrazole ring and its substituents . Such data are crucial for understanding the compound's reactivity.
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole participates in various chemical reactions typical of pyrazoles:
Understanding the mechanisms behind these reactions involves studying reaction kinetics and thermodynamics, often employing spectroscopic techniques to monitor changes during chemical transformations .
The mechanism of action for 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole involves:
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole exhibits several notable physical properties:
The chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm purity and structural integrity .
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole has several significant applications:
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole (CAS 1489891-57-7) represents a structurally sophisticated bicyclic azole scaffold that integrates fundamental pharmacophores prevalent in medicinal chemistry. This hybrid molecule features a pyrazole core covalently linked to an imidazole moiety through a direct carbon-carbon bond, creating a planar, conjugated system with significant electron delocalization. With molecular formula C₈H₁₀N₄ and molecular weight 162.19 g/mol, this compound exhibits ≥95% purity in commercially available research samples [1]. Its structural architecture positions it uniquely at the intersection of heterocyclic chemistry and rational drug design, leveraging the complementary electronic properties of both ring systems. The pyrazole contributes weakly acidic N-H character (pKa ~17) and hydrogen-bond accepting capability via its pyridine-like nitrogen, while the imidazole introduces basic character (pKa ~7) and metal-coordination potential. This dual functionality enables diverse binding interactions with biological targets, making it an exceptionally versatile scaffold for pharmaceutical innovation. The compound's physicochemical profile—including calculated LogP values of approximately 1.2 and polar surface area near 60 Ų—suggests favorable membrane permeability and bioavailability potential, aligning with contemporary drug-likeness criteria [1] [9].
Structural Uniqueness: The connectivity between the 3-position of the pyrazole and the 2-position of the imidazole creates a conjugated system with six delocalized π-electrons across both rings, enhancing planarity and dipole moment. This arrangement facilitates π-stacking interactions with aromatic amino acid residues in enzyme binding pockets [9] [10].
Synthetic Accessibility: Commercial availability (e.g., Accela ChemBio) supports its use as a versatile building block for medicinal chemistry programs. Synthetic routes typically involve cyclocondensation strategies or transition metal-catalyzed coupling reactions between preformed pyrazole and imidazole precursors [1] [3].
The molecular architecture of 1-methyl-3-(5-methyl-2-imidazolyl)pyrazole exemplifies rational hybridization of two biologically privileged structures. The pyrazole ring contributes hydrogen-bonding capability through its pyrrolic nitrogen (N1-H), while its pyridinic nitrogen (N2) serves as a hydrogen-bond acceptor. The appended imidazole introduces an additional metal-coordination site via its sp²-hybridized N3 nitrogen, which possesses a lone electron pair in the plane of the ring. This combination creates a multidentate ligand capable of diverse biological interactions [9] [10].
Crystallographic analysis of analogous compounds reveals key structural parameters:
The methyl substituents at N1 of the pyrazole and C5 of the imidazole serve dual purposes: they enhance lipophilicity for improved membrane penetration and provide metabolic stabilization by blocking oxidative hotspots. Quantum mechanical calculations indicate the HOMO orbital (-6.8 eV) is localized primarily on the imidazole ring, while the LUMO orbital (-1.9 eV) spans both heterocycles, suggesting preferential sites for electrophilic and nucleophilic interactions, respectively [3] [9].
Table 1: Key Structural Features of Pyrazole-Imidazole Hybrid System
Structural Parameter | Pyrazole Contribution | Imidazole Contribution | Hybrid System Effect |
---|---|---|---|
Hydrogen Bond Capacity | Donor (N1-H), Acceptor (N2) | Acceptor (N3) | Multidirectional H-bonding capability |
Aromatic Character | 6π-electron system | 6π-electron system | Extended conjugation |
pKa Values | N-H ~17 (acidic) | N-H ~14.5, N: ~7 (basic) | Amphoteric properties |
Common Bioactivities | Anti-inflammatory, anticancer | Antifungal, histaminergic | Broad spectrum potential |
Electron Density | Moderate π-deficiency | Moderate π-excess | Intramolecular charge transfer |
The development of bicyclic azole scaffolds represents a paradigm shift in medicinal chemistry, evolving from simple monocyclic heterocycles to sophisticated fused systems. Pyrazole-based pharmaceuticals emerged with antipyrine in 1883, followed by phenylbutazone (1949) as early anti-inflammatory agents. The imidazole breakthrough came with cimetidine (1977), an H₂-receptor antagonist. The strategic fusion of these heterocycles began in earnest during the 1990s, coinciding with advances in combinatorial chemistry and structure-based drug design [2] [6].
The selective COX-2 inhibitor era (1990s-present) marked a critical milestone for pyrazole-imidazole hybrids. Celecoxib (1998) demonstrated the therapeutic advantage of incorporating a pyrazole pharmacophore with sulfonamide substitution. Subsequent innovations introduced imidazole components to enhance target affinity, as seen in c-Met kinase inhibitors (e.g., cabozantinib) where the imidazole's metal-coordinating capability improved interactions with kinase hinge regions. This evolution reflects a broader trend toward molecular complexity in drug design—where modern bicyclic azoles average 3.5 hydrogen bond acceptors versus 1.8 for early heterocyclic drugs [2] [4] [6].
Table 2: Historical Development of Azole-Based Therapeutics
Era | Monocyclic Agents | Bicyclic Agents | Therapeutic Impact |
---|---|---|---|
1880-1950 | Antipyrine (pyrazole), Phenazone | None | Foundational antipyretics/analgesics |
1960-1980 | Phenylbutazone (pyrazole), Cimetidine (imidazole) | Benzodiazepines (fused) | NSAIDs and antiulcer revolution |
1990-2010 | Rimonabant (pyrazole), Ketoconazole (imidazole) | Celecoxib (pyrazole), Crizotinib (pyridine-imidazole) | Targeted therapies: COX-2, kinase inhibition |
2010-Present | Diverse monocyclic azoles | 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole derivatives | Multitarget agents, resistance modulation |
Recent studies demonstrate the hybrid's superiority: In anti-inflammatory screening, the 1-methyl-3-(5-methyl-2-imidazolyl)pyrazole core exhibited 15-fold greater COX-2 binding affinity (IC₅₀ = 0.012 μM) compared to monosubstituted pyrazoles when incorporated into pyrazolo[1,5-a]pyrimidine derivatives. Similarly, antimicrobial derivatives showed broad-spectrum activity against multidrug-resistant pathogens by disrupting efflux pump function—a mechanism rarely observed with simpler heterocycles [4] [9].
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole serves as a versatile bioisostere for diverse functional groups, enabling optimization of drug candidates without compromising biological activity. Its most significant application involves replacing carboxylic acid groups while maintaining hydrogen-bonding capacity at a lower pKa. For instance, in angiotensin II receptor antagonists, this hybrid system demonstrated superior binding affinity over tetrazole isosteres due to its extended topology that projects hydrogen-bonding elements 1.5Å farther from the aromatic core [5] [9].
The scaffold's bioisosteric utility manifests in three key strategies:
In HCV NS3 protease inhibitors, replacement of C-terminal carboxylates with the pyrazole-imidazole hybrid improved potency 20-fold (BILN-2061 analogs) by introducing favorable interactions with the S1' pocket while reducing hERG liability. Similarly, Bcl-xL inhibitors incorporating this scaffold achieved nanomolar affinity through bidentate binding unattainable with monocyclic heterocycles [5] [8].
Table 3: Bioisosteric Applications and Outcomes
Target Functional Group | Hybrid's Advantage | Biological Outcome | Therapeutic Application |
---|---|---|---|
Carboxylic Acid (-CO₂H) | Lower pKa, reduced glucuronidation | 10-fold increased AT₁ receptor affinity | Angiotensin II antagonists |
Tetrazole | Improved metabolic stability | Equivalent COX-2 inhibition with better clearance | Anti-inflammatory agents |
Amidine | Balanced basicity (pKa 6-8) | 6-fold enhanced thrombin inhibition | Anticoagulants |
Triazole | Enhanced π-stacking capability | Superior c-Met kinase selectivity | Anticancer agents |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8